Benzenesulfonamide, N,N'-carbonylbis[4-methyl-
Overview
Description
Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] is an organic compound with the molecular formula C15H16N2O5S2 and a molecular weight of 368.43 g/mol . This compound is characterized by the presence of two sulfonamide groups attached to a central urea moiety, with each sulfonamide group linked to a methyl-substituted benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] typically involves the reaction of 4-methylbenzenesulfonyl chloride with urea . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Stainless steel reactors with temperature control
Purification: Crystallization or recrystallization from suitable solvents
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purity assessment
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] undergoes various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] can be compared with other sulfonamide derivatives, such as:
Benzenesulfonamide, 4-methyl-: Lacks the urea moiety and has different biological activities.
N-Butyl-Benzenesulfonamide: Contains a butyl group instead of a methyl group, leading to variations in solubility and reactivity.
The uniqueness of Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] lies in its dual sulfonamide groups and central urea moiety, which confer specific chemical and biological properties .
Properties
IUPAC Name |
1,3-bis-(4-methylphenyl)sulfonylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-11-3-7-13(8-4-11)23(19,20)16-15(18)17-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLWHGQKHHKWRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482127 | |
Record name | Benzenesulfonamide, N,N'-carbonylbis[4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5219-81-8 | |
Record name | Benzenesulfonamide, N,N'-carbonylbis[4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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